1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol is a complex organic compound that features a benzoxazole moiety, a naphthol group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol typically involves the condensation of 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxybenzaldehyde with 2-hydroxy-1-naphthaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways that lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline: Shares the benzoxazole moiety but lacks the naphthol group and imine linkage.
2-hydroxy-1-naphthaldehyde: Contains the naphthol group but lacks the benzoxazole moiety and imine linkage.
Uniqueness
1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20N2O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H20N2O3/c1-15-11-22-25(12-16(15)2)31-26(28-22)20-13-18(8-10-23(20)29)27-14-21-19-6-4-3-5-17(19)7-9-24(21)30/h3-14,29-30H,1-2H3 |
InChI Key |
YZPFEESCNAGBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
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